molecular formula C21H26N6O6 B1666783 Benzyloxycarbonyl valacyclovir CAS No. 124832-31-1

Benzyloxycarbonyl valacyclovir

Cat. No.: B1666783
CAS No.: 124832-31-1
M. Wt: 458.5 g/mol
InChI Key: ZQSUAJRZJTUOEA-HNNXBMFYSA-N
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Description

Benzyloxycarbonyl valacyclovir is a derivative of valacyclovir, which is an antiviral drug used primarily to treat infections caused by herpes viruses, including herpes simplex virus and varicella-zoster virus. The benzyloxycarbonyl group, also known as the Cbz group, is used as a protecting group for amines in organic synthesis. This compound combines the antiviral properties of valacyclovir with the protective benefits of the Cbz group, making it a valuable compound in both medicinal chemistry and synthetic organic chemistry.

Mechanism of Action

Target of Action

Benzyloxycarbonyl valacyclovir, also known as N-Cbz-Valacyclovir, is primarily targeted at the herpes viruses . The compound interacts with the virus-specific thymidine kinase and the DNA polymerase catalytic subunit .

Mode of Action

this compound is a prodrug, which means it is metabolically converted into its active form inside the body . It is rapidly and nearly completely converted to aciclovir by intestinal and hepatic metabolism . Aciclovir is then converted to aciclovir monophosphate by virus-specific thymidine kinase and further converted to aciclovir triphosphate by other cellular enzymes . This active form inhibits the viral DNA polymerase, thereby preventing the replication of the virus .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the conversion of the prodrug into its active form, aciclovir . This involves the action of intestinal and hepatic enzymes that convert this compound to aciclovir, and then further enzymatic action that converts aciclovir to its active triphosphate form .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and converted to aciclovir by intestinal and hepatic metabolism . The bioavailability of aciclovir from valacyclovir is significantly higher than that from oral aciclovir, making it a more effective treatment option .

Result of Action

The primary result of the action of this compound is the inhibition of the replication of the herpes viruses . By inhibiting the viral DNA polymerase, the compound prevents the virus from replicating and spreading, thereby helping to control the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of virus-specific thymidine kinase and other cellular enzymes is crucial for the conversion of the prodrug into its active form . Additionally, the compound’s effectiveness can be affected by the patient’s overall health status, including their immune system function .

Biochemical Analysis

Biochemical Properties

Benzyloxycarbonyl valacyclovir interacts with various enzymes and proteins in the body. The exact mechanism of increased absorption with valacyclovir, from which this compound is derived, is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely derived from its parent compound, valacyclovir. Valacyclovir is known to be effective against Herpesviridae, and its modification results in significant increases in systemic aciclovir plasma levels .

Molecular Mechanism

The molecular mechanism of this compound is similar to that of valacyclovir. Acting as an oral prodrug, valacyclovir is converted in vivo to acyclovir. Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA polymerase .

Temporal Effects in Laboratory Settings

Valacyclovir, its parent compound, has been used for long-term therapy for HSV suppression, and its safety profiles were found to be similar to those of acyclovir .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as valacyclovir. Valacyclovir is converted to acyclovir and L-valine via first-pass intestinal and/or hepatic metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are expected to be similar to those of valacyclovir. The exact mechanism of increased absorption with valacyclovir probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyl valacyclovir typically involves the protection of the amine group in valacyclovir with the benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Valacyclovir+Cbz-ClBenzyloxycarbonyl valacyclovir+HCl\text{Valacyclovir} + \text{Cbz-Cl} \rightarrow \text{this compound} + \text{HCl} Valacyclovir+Cbz-Cl→Benzyloxycarbonyl valacyclovir+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: The Cbz group can be removed through hydrogenolysis using hydrogen gas and a palladium catalyst, yielding valacyclovir.

    Substitution: The Cbz group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Valacyclovir.

    Substitution: Various substituted valacyclovir derivatives.

Scientific Research Applications

Benzyloxycarbonyl valacyclovir has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. The Cbz group provides protection to the amine group, allowing for selective reactions at other sites.

    Biology: Studied for its potential antiviral properties and its ability to inhibit viral DNA polymerase.

    Medicine: Investigated for its efficacy in treating herpes virus infections and its potential to improve the bioavailability of valacyclovir.

    Industry: Utilized in the production of antiviral drugs and as a precursor in the synthesis of other pharmaceutical compounds.

Comparison with Similar Compounds

    Valacyclovir: The parent compound, used to treat herpes virus infections.

    Acyclovir: The active form of valacyclovir, also used as an antiviral drug.

    Famciclovir: Another antiviral drug used to treat herpes virus infections, similar in structure and function to valacyclovir.

Uniqueness: Benzyloxycarbonyl valacyclovir is unique due to the presence of the Cbz group, which provides additional protection to the amine group, allowing for selective reactions and improved stability during synthesis

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSUAJRZJTUOEA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924945
Record name (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124832-31-1
Record name N-[(Phenylmethoxy)carbonyl]-L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124832-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonyl valacyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYLOXYCARBONYL VALACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5326179KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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